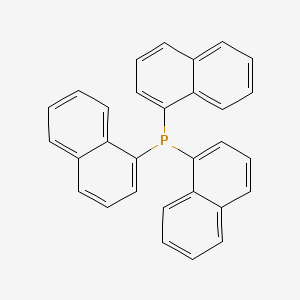

Tri-1-naphthylphosphine

Description

The exact mass of the compound Tri-1-naphthylphosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115015. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tri-1-naphthylphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-1-naphthylphosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trinaphthalen-1-ylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21P/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEUUKUNSVFYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297265 | |

| Record name | Tri-1-naphthylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3411-48-1 | |

| Record name | 3411-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri-1-naphthylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-1-naphthylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tri-1-naphthylphosphine from Red Phosphorus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tri-1-naphthylphosphine from red phosphorus, a critical process for obtaining this bulky phosphine ligand utilized in catalysis and materials science. The document details synthetic methodologies, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Tri-1-naphthylphosphine is a sterically demanding organophosphorus compound with significant applications as a ligand in transition metal catalysis. Its synthesis directly from elemental red phosphorus offers a more atom-economical and potentially cost-effective alternative to multi-step procedures that may rely on hazardous intermediates like phosphorus trichloride. This guide focuses on direct and indirect synthetic routes starting from red phosphorus in strongly basic media.

Synthetic Methodologies

Two primary strategies have been reported for the synthesis of tri-1-naphthylphosphine from red phosphorus: direct phosphination of a naphthyl halide and a two-step process involving the in-situ generation of phosphine gas followed by arylation.

Direct Phosphination of 1-Bromonaphthalene

A direct approach involves the reaction of red phosphorus with 1-bromonaphthalene in a superbasic medium.[1] This method leverages the high reactivity of the phosphide anions generated in situ.

Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with red phosphorus and sodium tert-butoxide (t-BuONa).

-

Solvent Addition: Anhydrous dimethyl sulfoxide (DMSO) is added to the vessel.

-

Reagent Addition: 1-Bromonaphthalene is introduced into the reaction mixture.

-

Reaction Conditions: The mixture is stirred at a specified temperature for a designated period to facilitate the reaction.

-

Work-up and Purification: The reaction is quenched, and the crude product is extracted. Purification is typically achieved through recrystallization or column chromatography to yield pure tri-1-naphthylphosphine.

In-situ Generation of Phosphine and Subsequent Arylation

This method involves the initial generation of phosphine (PH₃) gas from red phosphorus, which is then directly used in an arylation reaction with 1-chloronaphthalene.[2]

Experimental Protocol:

-

Phosphine Generation: Phosphine gas is generated from red phosphorus in the presence of a 60% aqueous alkali solution.[2]

-

Reaction Setup: A separate reaction vessel is charged with 1-chloronaphthalene and potassium tert-butoxide (t-BuOK) in anhydrous DMSO.

-

Arylation: The generated phosphine gas is bubbled through the solution of 1-chloronaphthalene at 70°C for 2.5–3 hours.[2]

-

Completion of Reaction: To drive the reaction to completion and arylate any intermediate primary and secondary phosphines, the phosphine flow is stopped, and additional 1-chloronaphthalene and t-BuOK are added. The mixture is stirred for an additional 2 hours at the same temperature.[2]

-

Purification: The crude product, which may contain isomers due to the presence of 2-chloronaphthalene in the starting material, is purified by washing with acetonitrile and methanol to isolate tri-1-naphthylphosphine.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthetic methods for tri-1-naphthylphosphine.

| Method | Phosphorus Source | Naphthyl Halide | Base | Solvent | Yield | Reference |

| Direct Phosphination | Red Phosphorus | 1-Bromonaphthalene | t-BuONa | DMSO | 34% | [1] |

| In-situ Phosphine Generation & Arylation | Red Phosphorus | 1-Chloronaphthalene | t-BuOK | DMSO | 32% | [2] |

Synthetic Workflow Diagram

The following diagram illustrates the two primary synthetic pathways from red phosphorus to tri-1-naphthylphosphine.

Caption: Synthetic routes to tri-1-naphthylphosphine from red phosphorus.

Conclusion

The synthesis of tri-1-naphthylphosphine from red phosphorus presents viable and direct methods for obtaining this important ligand. Both the direct phosphination of 1-bromonaphthalene and the in-situ generation of phosphine followed by arylation of 1-chloronaphthalene provide moderate yields. The choice of method may depend on the availability of starting materials and the specific experimental setup. These approaches highlight the utility of elemental phosphorus in the synthesis of valuable organophosphorus compounds.

References

A Technical Guide to Novel Synthesis Methods for Tri(1-naphthyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of modern and classical synthetic routes to tri(1-naphthyl)phosphine, a bulky phosphine ligand of significant interest in catalysis and materials science. The document details key methodologies, presents comparative data in a structured format, and includes detailed experimental protocols for the synthesis of this sterically hindered phosphine.

Introduction

Tri(1-naphthyl)phosphine [(1-C₁₀H₇)₃P] is a tertiary phosphine characterized by its significant steric bulk, a property that makes it a valuable ligand in various transition metal-catalyzed reactions. Its unique steric and electronic properties can influence catalyst activity, selectivity, and stability. This guide explores several key synthetic methodologies, providing researchers with a comprehensive resource for the preparation of this important compound.

Overview of Synthetic Strategies

The synthesis of tri(1-naphthyl)phosphine can be broadly categorized into three main approaches:

-

Direct Arylation of Phosphine Gas: Modern methods that utilize phosphine (PH₃) gas or its in-situ generated equivalent in the presence of a strong base.

-

Grignard Reagent-Based Synthesis: A classical and widely applicable method involving the reaction of a 1-naphthyl Grignard reagent with a phosphorus electrophile.

-

Reductive Coupling with Alkali Metals: A traditional approach that employs an alkali metal to facilitate the coupling of 1-halonaphthalene with a phosphorus source.

The following sections provide a detailed examination of these methodologies, including reaction parameters and experimental procedures.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic methods for tri(1-naphthyl)phosphine, allowing for easy comparison of their efficiencies and conditions.

| Method | Starting Material | Phosphorus Source | Key Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phosphine Arylation A | 1-Chloronaphthalene | PH₃ | t-BuOK | DMSO | 70 | 32 | [1] |

| Phosphine Arylation B | 1-Bromonaphthalene | PH₃ | t-BuONa | DMSO | 70 | 34 | [2] |

| Phosphine Arylation C | 1-Bromonaphthalene | Red P / aq. KOH | t-BuOK | DMSO | 70 | 23 | [3] |

| Grignard Route | 1-Bromonaphthalene | PCl₃ | Mg | THF | -10 to RT | Not specified | [4] |

| Lithium Reduction | 1-Bromonaphthalene | PCl₃ | Li metal | Not specified | Not specified | 20-30 | [3] |

*Yield for the Grignard route, while generally effective for triarylphosphines, was not explicitly reported for tri(1-naphthyl)phosphine in the surveyed literature. However, it is a standard and generally efficient method.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Method 1: Direct Arylation of Phosphine Gas

This method involves the direct substitution of a halide on the naphthalene ring with a phosphine group in a superbasic medium.

4.1.1. Synthesis from 1-Chloronaphthalene and Phosphine Gas

This procedure details the exhaustive P-H arylation of phosphine gas with 1-chloronaphthalene.[1]

-

Materials:

-

1-Chloronaphthalene

-

Potassium tert-butoxide (t-BuOK)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphine (PH₃) gas

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a gas inlet, a gas outlet, and a mechanical stirrer, add potassium tert-butoxide (t-BuOK).

-

Under a counterflow of inert gas, add anhydrous DMSO to the flask.

-

Stir the mixture to form the superbasic t-BuOK/DMSO system.

-

Add 1-chloronaphthalene to the reaction mixture.

-

Heat the mixture to 70 °C with vigorous stirring.

-

Carefully introduce a stream of phosphine (PH₃) gas into the reaction vessel through the gas inlet. The flow rate should be controlled to ensure efficient absorption.

-

Maintain the reaction at 70 °C, monitoring the consumption of the starting material by a suitable analytical method (e.g., GC-MS).

-

Upon completion, stop the phosphine flow and cool the reaction mixture to room temperature under an inert atmosphere.

-

Quench the reaction by the slow addition of deoxygenated water.

-

Extract the product with an organic solvent (e.g., toluene or diethyl ether).

-

Wash the combined organic layers with deoxygenated water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield tri(1-naphthyl)phosphine.

-

4.1.2. Synthesis from 1-Bromonaphthalene and In-Situ Generated Phosphine

This variation generates phosphine gas within the reaction system from red phosphorus.[3]

-

Materials:

-

1-Bromonaphthalene

-

Red Phosphorus

-

Potassium hydroxide (KOH), aqueous solution

-

Potassium tert-butoxide (t-BuOK)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

Set up a two-flask system where one flask is the phosphine generator and the second is the reaction vessel for the arylation.

-

In the generator flask, place red phosphorus and an aqueous solution of KOH. This will generate a mixture of phosphine and hydrogen gas upon heating.

-

In the main reaction flask, prepare the superbasic medium by dissolving t-BuOK in anhydrous DMSO under an inert atmosphere.

-

Add 1-bromonaphthalene to the DMSO solution and heat the mixture to 70 °C.

-

Gently heat the generator flask to initiate the production of phosphine gas and bubble the resulting gas mixture through the reaction vessel containing the 1-bromonaphthalene solution.

-

Continue the reaction at 70 °C until the starting material is consumed.

-

After cooling to room temperature, work up the reaction mixture as described in section 4.1.1. This reaction will yield a mixture of di(1-naphthyl)phosphine (which readily oxidizes to the phosphine oxide), tri(1-naphthyl)phosphine, and naphthalene, which will require careful separation during purification.

-

Method 2: Grignard Route

This classical approach involves the formation of 1-naphthylmagnesium bromide followed by reaction with phosphorus trichloride.

-

Materials:

-

1-Bromonaphthalene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Iodine (crystal, as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

Grignard Reagent Formation: a. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere. b. Add a small amount of anhydrous THF and a crystal of iodine. c. Prepare a solution of 1-bromonaphthalene in anhydrous THF and add a small portion to the magnesium to initiate the reaction (gentle warming may be necessary). d. Once the reaction begins, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting dark solution is 1-naphthylmagnesium bromide.

-

Reaction with Phosphorus Trichloride: a. Cool the freshly prepared Grignard reagent to -10 °C in an ice-salt bath. b. Prepare a solution of phosphorus trichloride in anhydrous THF. A stoichiometric ratio of slightly more than 3:1 of the Grignard reagent to PCl₃ should be used. c. Add the PCl₃ solution dropwise to the stirred Grignard reagent, maintaining the temperature below 0 °C. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. b. Extract the mixture with diethyl ether or toluene. c. Wash the combined organic layers with water and brine. d. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to obtain pure tri(1-naphthyl)phosphine.

-

Method 3: Reductive Coupling with Lithium

This method involves the in-situ formation of a 1-naphthyllithium species, which then reacts with phosphorus trichloride.[3]

-

Materials:

-

1-Bromonaphthalene

-

Lithium metal (as wire or shot)

-

Anhydrous diethyl ether or THF

-

Phosphorus trichloride (PCl₃)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, add freshly cut lithium metal and an anhydrous solvent (e.g., diethyl ether).

-

Prepare a solution of 1-bromonaphthalene in the same anhydrous solvent.

-

Add the 1-bromonaphthalene solution dropwise to the lithium suspension with stirring. The reaction is exothermic and may require cooling to maintain control.

-

After the formation of the 1-naphthyllithium reagent is complete, cool the mixture to a low temperature (e.g., -78 °C).

-

Slowly add a solution of phosphorus trichloride in the anhydrous solvent, maintaining the low temperature. A molar ratio of approximately 3:1 of the organolithium reagent to PCl₃ is required.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

Work up the reaction in a similar manner to the Grignard procedure (section 4.2), quenching with a saturated NH₄Cl solution and performing an extraction.

-

Purify the resulting crude product by recrystallization to afford tri(1-naphthyl)phosphine.

-

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.

References

An In-depth Technical Guide to the Electronic and Steric Properties of Tri-1-naphthylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-1-naphthylphosphine [P(1-C₁₀H₇)₃] is a bulky, electron-rich phosphine ligand integral to advancements in organometallic chemistry and catalysis. Its unique steric and electronic profile significantly influences the reactivity, selectivity, and stability of metal complexes, making it a valuable tool in synthetic chemistry, particularly in cross-coupling reactions. This technical guide provides a comprehensive overview of the core electronic and steric properties of tri-1-naphthylphosphine, detailed experimental methodologies for their determination, and a visualization of its role in a key catalytic cycle.

Core Electronic and Steric Properties

The utility of a phosphine ligand in catalysis is largely dictated by a combination of its steric bulk and its electron-donating or -withdrawing nature. These properties are quantitatively described by the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP), respectively.

Steric Properties: The Tolman Cone Angle

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand, defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's substituents. A larger cone angle indicates greater steric hindrance around the metal center.

For tri-1-naphthylphosphine, the three bulky naphthyl groups result in a significant steric profile.

Electronic Properties: The Tolman Electronic Parameter

The Tolman Electronic Parameter (TEP) quantifies the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A₁ C-O vibrational stretch (ν(CO)) in a tricarbonylnickel(0) complex of the phosphine, [Ni(CO)₃(L)]. More electron-donating ligands lead to increased electron density on the nickel center, which results in stronger back-bonding to the carbonyl ligands and a lower ν(CO) stretching frequency.

Data Presentation

The following table summarizes the key quantitative electronic and steric data for tri-1-naphthylphosphine.

| Parameter | Value | Method of Determination | Reference |

| Tolman Cone Angle (θ) | 203° | X-ray Crystallography | |

| Tolman Electronic Parameter (TEP) | Not Experimentally Determined | Typically via IR Spectroscopy of [Ni(CO)₃L] | [3] |

| Computed TEP | Data not available in literature | DFT Calculations | [1][2] |

Experimental Protocols

Synthesis of Tri-1-naphthylphosphine

A reported method for the synthesis of tri-1-naphthylphosphine involves the reaction of red phosphorus with 1-bromonaphthalene in a superbasic system.

Materials:

-

Red phosphorus

-

1-bromonaphthalene

-

Sodium tert-butoxide (t-BuONa)

-

Dimethyl sulfoxide (DMSO)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a reaction flask is charged with sodium tert-butoxide and DMSO.

-

Red phosphorus is added to the stirred solution.

-

1-bromonaphthalene is then added, and the reaction mixture is heated.

-

The reaction progress is monitored by an appropriate technique (e.g., ³¹P NMR).

-

Upon completion, the reaction is cooled to room temperature.

-

The product is isolated through a suitable workup procedure, which may involve filtration, extraction, and recrystallization to yield tri-1-naphthylphosphine.

Determination of the Tolman Cone Angle (General Protocol)

The cone angle is typically determined from the crystal structure of a metal complex containing the phosphine ligand, obtained via single-crystal X-ray diffraction.[4]

Methodology:

-

Synthesis of a Metal Complex: A suitable metal complex of tri-1-naphthylphosphine is synthesized and crystallized. Tetrahedral nickel(0) complexes are often used as a standard.[4]

-

X-ray Crystallography: A single crystal of the complex is subjected to X-ray diffraction analysis to determine the precise atomic coordinates.

-

Cone Angle Calculation:

-

A metal-phosphorus bond length is either assumed (Tolman's original method used a standard Ni-P distance of 2.28 Å) or taken from the crystal structure data.[4]

-

The van der Waals radii of the outermost atoms of the naphthyl groups are considered.

-

The cone angle is then calculated as the angle of a cone, with the metal at the apex, that tangentially touches the van der Waals spheres of these outermost atoms. Specialized software is used for this calculation.[5]

-

Determination of the Tolman Electronic Parameter (General Protocol)

The TEP is determined by infrared (IR) spectroscopy of the corresponding tricarbonylnickel(0)-phosphine complex.[3]

Methodology:

-

Synthesis of [Ni(CO)₃(P(1-naphthyl)₃)]:

-

Caution: Nickel tetracarbonyl [Ni(CO)₄] is extremely toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

A solution of tri-1-naphthylphosphine in a suitable solvent (e.g., dichloromethane or THF) is prepared under an inert atmosphere.

-

A stoichiometric amount of a nickel carbonyl source, such as [Ni(CO)₄] or a suitable precursor, is added to the phosphine solution. The reaction typically proceeds via ligand substitution.

-

The formation of the [Ni(CO)₃(P(1-naphthyl)₃)] complex can be monitored by IR spectroscopy, observing the disappearance of the ν(CO) band of [Ni(CO)₄] and the appearance of new carbonyl stretching bands.

-

-

IR Spectroscopy:

-

The IR spectrum of the purified [Ni(CO)₃(P(1-naphthyl)₃)] complex is recorded in a suitable solvent (e.g., dichloromethane).

-

The frequency of the symmetric A₁ carbonyl stretching vibration (ν(CO)) is identified. This value is the Tolman Electronic Parameter for tri-1-naphthylphosphine.

-

Visualization of Concepts and Processes

Experimental Workflow for Property Determination

The following diagram illustrates the general workflow for the experimental determination of the Tolman cone angle and electronic parameter.

Caption: Workflow for determining steric and electronic parameters.

Catalytic Cycle: Sonogashira Coupling

Tri-1-naphthylphosphine is utilized as a ligand in various cross-coupling reactions, including the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The bulky nature of the phosphine ligand can enhance catalytic activity.[6][7]

The following diagram illustrates the generally accepted mechanism for the Sonogashira coupling, highlighting the role of the phosphine-ligated palladium catalyst.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 5. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tri-1-naphthylphosphine

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystal structure of tri-1-naphthylphosphine, a bulky phosphine ligand of significant interest in catalysis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, experimental protocols, and structural visualizations.

Tri-1-naphthylphosphine [(C₁₀H₇)₃P] is a sterically demanding tertiary phosphine that plays a crucial role as a ligand in transition metal catalysis. Its unique three-dimensional structure governs its coordination chemistry and catalytic activity. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of tri-1-naphthylphosphine, providing a foundational understanding of its solid-state conformation.

Crystallographic Data at a Glance

The crystal structure of tri-1-naphthylphosphine has been determined and the key crystallographic parameters are summarized in the tables below. These data are derived from the Cambridge Crystallographic Data Centre (CCDC) entry 2194073, which is associated with the publication by S. Watts, A.J. Peloquin, M. Bandara, C.D. McMillen, and W.T. Pennington in Acta Crystallographica, Section C: Crystal Structure Communications in 2022.[1] Data is also available from the Crystallography Open Database (COD) under the identifiers 2231996 and 2234243.

Table 1: Crystal Data and Structure Refinement for Tri-1-naphthylphosphine.

| Parameter | Value |

|---|---|

| Empirical formula | C₃₀H₂₁P |

| Formula weight | 412.45 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 10.327(2) |

| b (Å) | 17.021(4) |

| c (Å) | 12.285(3) |

| α (°) | 90 |

| β (°) | 105.198(9) |

| γ (°) | 90 |

| Volume (ų) | 2084.7(8) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.314 |

| Absorption coefficient (mm⁻¹) | 1.259 |

| F(000) | 864 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 5.16 to 66.59 |

| Index ranges | -12<=h<=12, -20<=k<=19, -14<=l<=14 |

| Reflections collected | 16330 |

| Independent reflections | 3671 [R(int) = 0.046] |

| Completeness to theta = 66.59° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 1.0000 and 0.6139 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3671 / 0 / 280 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.108 |

| R indices (all data) | R1 = 0.046, wR2 = 0.113 |

| Largest diff. peak and hole (e.Å⁻³) | 0.29 and -0.28 |

Table 2: Selected Bond Lengths and Angles.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| P1-C1 | 1.843(2) |

| P1-C11 | 1.845(2) |

| P1-C21 | 1.847(2) |

| C1-P1-C11 | 102.73(9) |

| C1-P1-C21 | 103.00(9) |

| C11-P1-C21 | 103.25(9) |

Experimental Protocols

The determination of the crystal structure of tri-1-naphthylphosphine involved the following key steps:

1. Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of tri-1-naphthylphosphine in an appropriate solvent.

2. Data Collection: A suitable crystal was mounted on a diffractometer. The data were collected at a low temperature (100 K) to minimize thermal vibrations and improve data quality. A copper X-ray source (λ = 1.54178 Å) was used. A total of 16330 reflections were collected over a wide range of diffraction angles.

3. Structure Solution and Refinement: The collected data were processed to yield a set of unique reflections. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for crystal structure determination.

Caption: A simplified workflow for the determination of a small molecule crystal structure.

Molecular Structure and Conformation

The tri-1-naphthylphosphine molecule adopts a propeller-like conformation in the solid state. The central phosphorus atom is bonded to the three naphthyl groups in a pyramidal geometry. The C-P-C bond angles are all approximately 103°, indicating a significant steric repulsion between the bulky naphthyl substituents.

The following diagram provides a 2D representation of the molecular structure of tri-1-naphthylphosphine.

Caption: 2D representation of the molecular structure of tri-1-naphthylphosphine.

This detailed structural information is invaluable for computational modeling, understanding reaction mechanisms, and designing novel catalysts and materials with tailored properties. The data presented herein provides a solid foundation for further research and development in fields where tri-1-naphthylphosphine and its derivatives are employed.

References

An In-depth Technical Guide to the Molecular Geometry of Tri-1-naphthylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of tri-1-naphthylphosphine, a bulky phosphine ligand of significant interest in coordination chemistry and catalysis. This document details its structural parameters, including bond lengths, bond angles, and torsional angles, supported by crystallographic data. Furthermore, a detailed experimental protocol for its synthesis is provided.

Core Molecular Structure and Steric Profile

Tri-1-naphthylphosphine [(1-C₁₀H₇)₃P] is a tertiary phosphine characterized by the presence of three bulky naphthyl substituents attached to a central phosphorus atom. This steric bulk is a defining feature of the molecule, influencing its coordination properties and the reactivity of its metal complexes. The significant steric hindrance around the phosphorus atom is quantified by its large cone angle, estimated to be approximately 200°. This considerable bulk restricts the number of ligands that can coordinate to a metal center when tri-1-naphthylphosphine is present, and it can also influence the geometry of the resulting complexes.

The fundamental structure of tri-1-naphthylphosphine consists of a phosphorus atom bonded to the C1 position of three naphthalene rings. The orientation of these naphthyl groups is crucial in defining the overall shape and steric accessibility of the phosphorus lone pair.

Quantitative Molecular Geometry

The precise molecular geometry of tri-1-naphthylphosphine has been determined by X-ray crystallography. The following tables summarize the key bond lengths, bond angles, and torsional angles obtained from the Crystallography Open Database (COD) entries 2231996 and 2234243.

Table 1: Key Bond Lengths in Tri-1-naphthylphosphine

| Bond | Length (Å) |

| P1 - C1 | 1.847 |

| P1 - C11 | 1.848 |

| P1 - C21 | 1.845 |

Table 2: Key Bond Angles in Tri-1-naphthylphosphine

| Angle | Angle (°) |

| C1 - P1 - C11 | 103.5 |

| C1 - P1 - C21 | 103.1 |

| C11 - P1 - C21 | 104.0 |

Table 3: Selected Torsional Angles in Tri-1-naphthylphosphine

| Atoms (C-C-C-P) | Torsional Angle (°) |

| C2 - C1 - P1 - C11 | -119.5 |

| C10 - C1 - P1 - C11 | 61.5 |

| C12 - C11 - P1 - C1 | -120.3 |

| C20 - C11 - P1 - C1 | 60.7 |

| C22 - C21 - P1 - C1 | -118.8 |

| C30 - C21 - P1 - C1 | 62.1 |

Experimental Protocols

Synthesis of Tri-1-naphthylphosphine

A reported method for the synthesis of tri-1-naphthylphosphine involves the exhaustive P-H arylation of phosphine gas with 1-chloronaphthalene in a superbasic medium.

Materials:

-

1-Chloronaphthalene

-

Potassium tert-butoxide (t-BuOK)

-

Dimethyl sulfoxide (DMSO)

-

Phosphine gas (PH₃)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

A reaction vessel equipped with a stirrer, gas inlet, and reflux condenser is charged with potassium tert-butoxide (t-BuOK) and anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere.

-

1-Chloronaphthalene is added to the stirred suspension.

-

The reaction mixture is heated to 70 °C.

-

Phosphine gas (PH₃) is bubbled through the reaction mixture at a controlled rate. The phosphine gas can be generated in situ from a suitable precursor, such as red phosphorus and 60%-aqueous alkali.

-

The reaction is monitored for the consumption of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, tri-1-naphthylphosphine, is isolated and purified by appropriate workup and purification techniques, which may include extraction and crystallization. This synthesis has been reported to yield the product in 32% isolated yield.

Visualization of Molecular Structure

The following diagram illustrates the connectivity and steric arrangement of the naphthyl groups in tri-1-naphthylphosphine.

Caption: Connectivity of the central phosphorus atom to the three naphthyl groups.

Phosphine Ligands in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phosphine ligands are a cornerstone of modern transition metal catalysis, enabling a vast array of chemical transformations critical to pharmaceutical synthesis, materials science, and industrial chemistry. Their remarkable versatility stems from the tunable steric and electronic properties of the phosphorus atom, which profoundly influence the reactivity, selectivity, and stability of the metal catalyst. This guide provides a comprehensive overview of phosphine ligands, their fundamental characteristics, and their application in key catalytic reactions, with a focus on practical data and detailed experimental methodologies.

Fundamental Properties of Phosphine Ligands

Phosphine ligands (PR₃) are organophosphorus compounds that coordinate to a metal center through the lone pair of electrons on the phosphorus atom. They act as "soft" σ-donating ligands, forming stable complexes with various transition metals, particularly those from the later periods.[1] The electronic and steric nature of the substituents (R) on the phosphorus atom dictates the ligand's properties and, consequently, the behavior of the resulting metal complex.[2]

Electronic Effects: The Tolman Electronic Parameter (TEP)

The electronic properties of a phosphine ligand are a measure of its ability to donate electron density to the metal center. This is quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the A₁ C-O stretching frequency of a reference nickel complex, [Ni(CO)₃(PR₃)].[3][4] More electron-donating phosphines increase the electron density on the metal, which leads to stronger back-bonding to the CO ligands and a lower C-O stretching frequency.[5] Therefore, a lower TEP value indicates a more electron-donating (electron-rich) phosphine.[6] Electron-rich phosphines generally accelerate the oxidative addition step in catalytic cycles.[1][7]

Steric Effects: The Tolman Cone Angle (θ)

The steric bulk of a phosphine ligand is described by the Tolman cone angle (θ). This is defined as the apex angle of a cone, with the metal at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[2][8] A larger cone angle signifies a bulkier ligand.[3] Sterically demanding phosphines can promote reductive elimination and stabilize low-coordinate, highly reactive metal species, which are often the active catalysts.[1][9]

The interplay of these electronic and steric factors is crucial for optimizing a catalytic reaction. The ideal ligand is often a compromise between being electron-rich enough to promote oxidative addition and bulky enough to facilitate reductive elimination.[10]

Quantitative Data for Common Phosphine Ligands

The following tables summarize the Tolman electronic parameters and cone angles for a selection of commonly used phosphine ligands. This data is essential for the rational selection of a ligand for a specific catalytic application.

Table 1: Tolman Electronic Parameters (TEP) and Cone Angles (θ) for Common Monodentate Phosphine Ligands

| Ligand | Abbreviation | TEP (cm⁻¹) | Cone Angle (θ) (°) |

| Trimethylphosphine | PMe₃ | 2064.1 | 118 |

| Triethylphosphine | PEt₃ | 2061.7 | 132 |

| Tri-iso-propylphosphine | P(i-Pr)₃ | 2058.6 | 160 |

| Tri-n-butylphosphine | P(n-Bu)₃ | 2060.3 | 132 |

| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | 182 |

| Tricyclohexylphosphine | PCy₃ | 2056.4 | 170 |

| Triphenylphosphine | PPh₃ | 2068.9 | 145 |

| Tri(o-tolyl)phosphine | P(o-tol)₃ | 2066.7 | 194 |

| Triphenyl phosphite | P(OPh)₃ | 2085.3 | 128 |

| Trimethyl phosphite | P(OMe)₃ | 2076.3 | 107 |

Data compiled from various sources.[5][11][12]

Table 2: Properties of Selected Buchwald Biaryl Phosphine Ligands

| Ligand | Abbreviation | Cone Angle (θ) (°) |

| (2-Biphenyl)di-tert-butylphosphine | JohnPhos | 196 |

| (2-Biphenyl)dicyclohexylphosphine | XPhos | 211 |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | 205 |

| 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | tBuXPhos | 251 |

| Di(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | BrettPhos | Not readily available |

Cone angles for biaryl phosphines can be complex to calculate and may vary depending on the method.[13]

Applications in Key Cross-Coupling Reactions

Phosphine ligands are indispensable in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls and substituted alkenes from organoboron compounds and organic halides or triflates. The choice of phosphine ligand is critical, especially when using less reactive aryl chlorides.[14] Bulky and electron-rich dialkylbiaryl phosphine ligands, such as XPhos and SPhos, have proven to be highly effective in these transformations, often allowing for reactions at room temperature and with low catalyst loadings.[10][15]

Table 3: Performance of Selected Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| PPh₃ | 2 | K₃PO₄ | Toluene | 100 | 24 | <5 |

| PCy₃ | 1 | K₃PO₄ | Toluene | 80 | 18 | 85 |

| XPhos | 0.5 | K₃PO₄ | Toluene | RT | 2 | 98 |

| SPhos | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 |

Representative data compiled from literature.[15]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the coupling of amines with aryl halides or sulfonates. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl chlorides.[16][17] Ligands like BrettPhos and BippyPhos are highly effective for challenging aminations.[18]

Table 4: Performance of Selected Phosphine Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline

| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| P(t-Bu)₃ | 1.5 | NaOtBu | Toluene | 80 | 24 | 75 |

| XPhos | 1 | NaOtBu | Toluene | 100 | 3 | 95 |

| BrettPhos | 1 | NaOtBu | Dioxane | 100 | 1 | >99 |

| BippyPhos | 1 | NaOtBu | Toluene | 100 | 4 | 98 |

Representative data compiled from literature.[18][19]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The phosphine ligand influences both the reactivity and regioselectivity of the reaction.[20] For electron-deficient olefins, electron-rich monodentate phosphines are generally preferred.[21] In contrast, the Heck reaction of electron-rich olefins is often accelerated by electron-deficient, bidentate phosphine ligands.[21][22]

Chiral Phosphine Ligands in Asymmetric Catalysis

Chiral phosphine ligands are paramount in asymmetric catalysis, where they create a chiral environment around the metal center to induce enantioselectivity in the product.[23] A vast number of chiral phosphine ligands have been developed and successfully applied in various asymmetric transformations, most notably in asymmetric hydrogenation. Ligands such as BINAP and DuanPhos have demonstrated high efficiency and enantioselectivity in the synthesis of chiral compounds.[24][25]

Synthesis and Characterization of Phosphine Ligands

The synthesis of phosphine ligands often involves the reaction of organometallic reagents (e.g., Grignard or organolithium reagents) with phosphorus halides. The synthesis of the highly effective Buchwald biaryl phosphine ligands typically involves a multi-step sequence.

Characterization:

³¹P NMR spectroscopy is the most powerful technique for the characterization of phosphine ligands and their metal complexes.[1][26] The chemical shift (δ) in the ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom. Coordination to a metal center generally results in a significant downfield shift.[26] ³¹P NMR is also an excellent tool for assessing the purity of phosphine ligands, as they are often susceptible to oxidation to the corresponding phosphine oxide, which appears at a different chemical shift.[27]

Mechanistic Insights and Visualizations

The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[28] The phosphine ligand plays a crucial role in each of these steps.[10]

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

The steric and electronic properties of the phosphine ligand directly influence the rates of these elementary steps.

Caption: Influence of phosphine ligand properties on key catalytic steps.

Detailed Experimental Protocols

The following are representative experimental protocols for common cross-coupling reactions utilizing state-of-the-art phosphine ligands.

General Procedure for Suzuki-Miyaura Coupling using XPhos Precatalyst

This protocol is adapted for the coupling of an aryl chloride with an arylboronic acid.

Reagents and Equipment:

-

Palladium(II) chloride (PdCl₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Aryl chloride

-

Arylboronic acid

-

Potassium phosphate (K₃PO₄), finely ground

-

Anhydrous toluene

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

In a separate vial, prepare the catalyst by dissolving PdCl₂ (0.01 mmol, 1 mol%) and XPhos (0.012 mmol, 1.2 mol%) in anhydrous toluene (2 mL). Stir for 10 minutes at room temperature to form the active catalyst.

-

Add the catalyst solution to the Schlenk flask containing the substrates and base.

-

Add additional anhydrous toluene to bring the final reaction volume to 5 mL.

-

Seal the flask and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

General Procedure for Buchwald-Hartwig Amination using BrettPhos Precatalyst

This protocol is suitable for the coupling of an aryl chloride with a primary or secondary amine.

Reagents and Equipment:

-

BrettPhos Palladacycle Gen. 3

-

Aryl chloride

-

Amine

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous 1,4-dioxane

-

Sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a glovebox, add the BrettPhos Palladacycle (0.01 mmol, 1 mol%), aryl chloride (1.0 mmol), and sodium tert-butoxide (1.2 mmol) to a reaction vial.

-

Add the amine (1.1 mmol) to the vial.

-

Add anhydrous 1,4-dioxane (2 mL).

-

Seal the vial and remove it from the glovebox.

-

Place the vial on a preheated stirrer plate at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 1-24 hours).

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

-

Filter the mixture through a pad of celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Conclusion

The strategic selection of phosphine ligands is paramount to the success of a vast range of transition metal-catalyzed reactions.[10] A thorough understanding of their steric and electronic properties, as quantified by parameters like the Tolman cone angle and electronic parameter, allows for the rational design and optimization of catalytic systems. The continued development of novel phosphine ligands, particularly bulky and electron-rich biaryl phosphines, has revolutionized cross-coupling chemistry, enabling the synthesis of increasingly complex molecules with high efficiency and selectivity. This guide serves as a foundational resource for researchers and scientists in navigating the diverse landscape of phosphine ligands and applying them effectively in their synthetic endeavors.

References

- 1. magritek.com [magritek.com]

- 2. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. yanggroup.weebly.com [yanggroup.weebly.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. research.rug.nl [research.rug.nl]

- 17. researchgate.net [researchgate.net]

- 18. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pcliv.ac.uk [pcliv.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 28. chem.libretexts.org [chem.libretexts.org]

Tri-1-naphthylphosphine Oxide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-1-naphthylphosphine oxide (Nap₃PO) is a bulky, thermally stable, and highly polar organophosphorus compound. While its coordination chemistry with f-block elements and select transition metals has been explored, its potential as a versatile ligand in catalysis and as a structural motif in drug discovery remains an area of growing interest. This technical guide provides a comprehensive overview of the synthesis, coordination behavior, and potential applications of tri-1-naphthylphosphine oxide, with a focus on its role as a ligand. Detailed experimental protocols, quantitative data summaries, and logical workflow diagrams are presented to facilitate further research and application in academic and industrial settings.

Introduction

Tri-1-naphthylphosphine oxide is a tertiary phosphine oxide characterized by the presence of three bulky naphthyl substituents attached to a central phosphorus atom. The steric hindrance and electronic properties imparted by the naphthyl groups, combined with the high polarity of the phosphine oxide moiety, make it a unique ligand in coordination chemistry. The P=O bond in phosphine oxides is a strong hydrogen bond acceptor, which can influence the physicochemical properties of molecules, a feature of particular interest in drug development.[1] While the parent phosphine, tri-1-naphthylphosphine, has been utilized in various catalytic cross-coupling reactions, the role of the corresponding oxide is less defined, though its in-situ formation during complexation suggests its potential involvement in catalytic cycles.[2] This guide will delve into the known characteristics and applications of tri-1-naphthylphosphine oxide as a ligand, providing a foundational resource for researchers.

Synthesis and Physicochemical Properties

The primary route to tri-1-naphthylphosphine oxide is through the oxidation of its corresponding phosphine, tri-1-naphthylphosphine.

Synthesis of Tri-1-naphthylphosphine Oxide

A common method for the synthesis of tri-1-naphthylphosphine oxide involves the oxidation of tri-1-naphthylphosphine using an oxidizing agent such as hydrogen peroxide in a suitable solvent like acetone.[3]

Physicochemical Properties

Tri-1-naphthylphosphine oxide is a white to pale yellow powder.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₁PO | [5] |

| Molecular Weight | 428.46 g/mol | [5] |

| Melting Point | 281-283 °C | [3] |

| Appearance | White to pale yellow powder | [4] |

| Solubility | Insoluble in water | [5] |

Coordination Chemistry

Tri-1-naphthylphosphine oxide acts as a hard Lewis base, coordinating to metal centers primarily through the oxygen atom of the phosphoryl group.[6] Its bulky nature significantly influences the coordination number and geometry of the resulting metal complexes.

Lanthanide Complexes

Coordination complexes of tri-1-naphthylphosphine oxide with lanthanide(III) nitrates have been synthesized and characterized.[2][3] These complexes typically form for the heavier lanthanides (Eu to Lu).[3] The general stoichiometry of the isolated complexes is Ln(NO₃)₃(Nap₃PO)₄.[3] X-ray crystallography reveals that the core structure is an eight-coordinate [Ln(NO₃)₃(Nap₃PO)₂] unit, with the additional two ligands being hydrogen-bonded to the naphthyl rings of the coordinated ligands.[2][3]

Table 1: Selected Bond Lengths and Angles for Lanthanide Complexes with Tri-1-naphthylphosphine Oxide

| Parameter | Free Nap₃PO | [Eu(NO₃)₃(Nap₃PO)₂]·2Nap₃PO | [Dy(NO₃)₃(Nap₃PO)₂]·2Nap₃PO | [Ho(NO₃)₃(Nap₃PO)₂]·2Nap₃PO | [Er(NO₃)₃(Nap₃PO)₂]·2Nap₃PO | Reference |

| P=O Bond Length (Å) | 1.493 | 1.514 | 1.513 | 1.513 | 1.512 | [3] |

| Ln-O(P) Bond Length (Å) | - | 2.345 | 2.324 | 2.316 | 2.304 | [3] |

| O-P-C Angle (°) | 113.0 | 111.1 | 111.1 | 111.2 | 111.1 | [3] |

| C-P-C Angle (°) | 105.9 | 107.8 | 107.8 | 107.7 | 107.8 | [3] |

Rhenium Complexes

Tri-1-naphthylphosphine oxide also forms complexes with transition metals, such as rhenium. Rhenium carbonyl complexes with the formula fac-[{Re(CO)₃(Nap₃PO)}₂L] (where L is a bridging ligand like 2,5-dihydroxy-1,4-benzoquinone or chloranilic acid) have been synthesized.[1] In these cases, the tri-1-naphthylphosphine oxide ligand was formed in situ from the corresponding phosphine during the reaction.[1]

Applications in Catalysis

While the catalytic applications of pre-formed tri-1-naphthylphosphine oxide complexes are not extensively documented, the related tri-1-naphthylphosphine is a known ligand in various palladium-catalyzed cross-coupling reactions.[7] The in situ oxidation of the phosphine to the phosphine oxide during some of these reactions suggests that the oxide may play a role as a ligand in the catalytic cycle or as a deactivating species.

The bulky nature of the naphthyl groups can influence the selectivity of catalytic reactions. For instance, palladium complexes of tri(1-naphthyl)phosphine have shown good catalytic activity in the Sonogashira reaction.[7] It is plausible that complexes of tri-1-naphthylphosphine oxide could exhibit interesting catalytic properties due to the combination of steric bulk and the electronic nature of the P=O bond. Further research is warranted to explore the catalytic potential of well-defined metal complexes of tri-1-naphthylphosphine oxide.

Potential in Drug Development

Phosphine oxides as a class of compounds have gained attention in medicinal chemistry.[1] Their high polarity can lead to increased aqueous solubility and improved metabolic stability of drug candidates.[1] The phosphine oxide group is a strong hydrogen bond acceptor, which can facilitate interactions with biological targets.[1]

Although there are no specific reports on the use of tri-1-naphthylphosphine oxide in drug development, its properties align with the desirable characteristics of a scaffold or substituent for modifying the pharmacokinetic profile of a drug molecule. The three naphthyl groups provide a large, rigid, and lipophilic framework that can be functionalized, while the phosphine oxide core imparts polarity.

Experimental Protocols

Synthesis of Tri-1-naphthylphosphine Oxide[3]

-

Dissolve tri-1-naphthylphosphine in acetone.

-

Add a stoichiometric amount of hydrogen peroxide (H₂O₂) dropwise to the solution while stirring.

-

Continue stirring the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure tri-1-naphthylphosphine oxide.

Synthesis of Lanthanide(III) Nitrate Complexes[3]

-

In a sealed vessel, combine a large excess of the desired lanthanide(III) nitrate hydrate with tri-1-naphthylphosphine oxide in acetonitrile.

-

Heat the mixture at 90 °C for several hours.

-

Allow the solution to cool slowly to room temperature.

-

Yellow crystalline material should form for the heavier lanthanides (Eu-Lu).

-

Isolate the crystals by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

Conclusion

Tri-1-naphthylphosphine oxide is a ligand with distinct steric and electronic properties that have been primarily exploited in the coordination chemistry of lanthanides and rhenium. While its direct application in catalysis is an underexplored area, the behavior of its parent phosphine suggests potential for future investigation. Furthermore, the general characteristics of phosphine oxides make tri-1-naphthylphosphine oxide an intriguing candidate for incorporation into drug discovery programs as a means to modulate the physicochemical properties of bioactive molecules. This guide provides a solid foundation of the current knowledge on tri-1-naphthylphosphine oxide and aims to stimulate further research into its diverse applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Solid State and Solution Structures of Lanthanide Nitrate Complexes of Tris-(1-napthylphosphine oxide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tri(1-naphthyl)phosphine price,buy Tri(1-naphthyl)phosphine - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Core Reactivity of Tri-1-naphthylphosphine: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structural characteristics, and catalytic applications of tri-1-naphthylphosphine, a bulky phosphine ligand crucial for advanced organic synthesis and drug development.

Tri-1-naphthylphosphine [(1-C₁₀H₇)₃P] is a sterically demanding, electron-rich triarylphosphine ligand that has carved a significant niche in the field of organometallic chemistry and catalysis. Its unique combination of bulk and electronic properties makes it an invaluable tool for promoting challenging cross-coupling reactions and influencing the selectivity of various catalytic transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of tri-1-naphthylphosphine, including its synthesis, spectroscopic signature, structural features, and its application in key synthetic methodologies. Detailed experimental protocols and tabulated data are presented to facilitate its practical use in research and development.

Physicochemical and Spectroscopic Data

Tri-1-naphthylphosphine is a white to pale yellow, air-stable crystalline solid. A summary of its key physical and spectroscopic properties is provided in the tables below.

| Property | Value |

| Molecular Formula | C₃₀H₂₁P |

| Molecular Weight | 412.46 g/mol [1] |

| Melting Point | 261-265 °C[2] |

| Appearance | White to pale yellow powder[3] |

| Solubility | Insoluble in water. Soluble in many organic solvents. |

| CAS Number | 3411-48-1[2] |

Table 1: Physical Properties of Tri-1-naphthylphosphine.

| Spectroscopic Data | Value |

| ³¹P NMR (CDCl₃) | δ -27.0 ppm (Broad singlet) |

| ¹H NMR (CDCl₃) | δ 7.2-8.5 ppm (m) |

| ¹³C NMR (CDCl₃) | Multiple signals between δ 125-135 ppm |

| FTIR (KBr, cm⁻¹) | ~3050 (Ar-H), 1580, 1500, 1450 (C=C) |

Table 2: Spectroscopic Data for Tri-1-naphthylphosphine. Note: Specific peak assignments for ¹H and ¹³C NMR can be complex due to the overlapping signals of the naphthyl rings. The provided values are approximate ranges. The ³¹P NMR chemical shift for the corresponding phosphine oxide is around +41.1 ppm[4].

Synthesis of Tri-1-naphthylphosphine

A common and effective method for the synthesis of tri-1-naphthylphosphine involves the reaction of red phosphorus with 1-bromonaphthalene in a superbasic medium.

Experimental Protocol: Synthesis from Red Phosphorus and 1-Bromonaphthalene[5]

Materials:

-

Red phosphorus

-

1-Bromonaphthalene

-

Sodium tert-butoxide (t-BuONa)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware for inert atmosphere reactions

-

Schlenk line or glovebox

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a mixture of red phosphorus, 1-bromonaphthalene, and sodium tert-butoxide is prepared in anhydrous DMSO.

-

The reaction mixture is stirred and heated. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

-

The crude product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The resulting solid is purified by column chromatography on silica gel or by recrystallization to afford pure tri-1-naphthylphosphine. A reported yield for this method is 34%[5].

Fundamental Reactivity and Ligand Properties

The reactivity of tri-1-naphthylphosphine is dominated by the steric and electronic properties of the three bulky naphthyl substituents attached to the phosphorus atom.

Steric Properties: The Tolman Cone Angle

The steric bulk of a phosphine ligand is quantified by its Tolman cone angle (θ). For tri-1-naphthylphosphine, the cone angle is approximately 203°. This large value indicates significant steric hindrance around the phosphorus atom, which is a key factor in its catalytic activity. This bulk can facilitate the reductive elimination step in cross-coupling reactions and stabilize low-coordinate metal centers.

Electronic Properties

Tri-1-naphthylphosphine is an electron-donating ligand. The phosphorus atom's lone pair of electrons can be donated to a metal center, forming a stable metal-phosphine complex. The electron-rich nature of the ligand can increase the electron density on the metal center, which often enhances the rate of oxidative addition in catalytic cycles.

Applications in Catalysis

Tri-1-naphthylphosphine is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties are instrumental in achieving high catalytic activity and selectivity.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. Tri-1-naphthylphosphine has been successfully employed as a ligand in these reactions[5].

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

Aryl halide (e.g., aryl iodide)

-

Terminal alkyne

-

Palladium catalyst precursor (e.g., Pd(OAc)₂)

-

Tri-1-naphthylphosphine

-

Copper(I) iodide (CuI)

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., DMF, toluene)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor, tri-1-naphthylphosphine, and CuI.

-

Add the solvent, followed by the aryl halide, terminal alkyne, and base.

-

The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitored by TLC or GC-MS.

-

Upon completion, the reaction is worked up by filtering off the catalyst, followed by extraction and purification of the product by column chromatography.

| Aryl Iodide | Alkyne | Base | Solvent | Time (h) | Yield (%) |

| 4-Nitroiodobenzene | Phenylacetylene | K₂CO₃ | DMF | 5 | 94 |

| 4-Iodoanisole | Phenylacetylene | K₂CO₃ | DMF | 5 | 85 |

| 1-Iodonaphthalene | 4-Ethynyltoluene | K₂CO₃ | DMF | 10 | 78 |

Table 3: Examples of Sonogashira Coupling using Tri-1-naphthylphosphine as a Ligand. Data adapted from a study on palladium-free Sonogashira coupling where tri(1-naphthyl)phosphine was a key ligand[5]. The "palladium-free" claim in the original source refers to not adding a palladium precursor, with the assumption of trace palladium contamination in the reagents acting as the catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls from the reaction of an aryl halide with an arylboronic acid. The bulky and electron-donating nature of tri-1-naphthylphosphine makes it a suitable ligand for this transformation, particularly with sterically hindered substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., aryl bromide or chloride)

-

Arylboronic acid

-

Palladium catalyst precursor (e.g., Pd(OAc)₂)

-

Tri-1-naphthylphosphine

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF)

Procedure:

-

In an inert atmosphere, the palladium precursor and tri-1-naphthylphosphine are dissolved in the solvent.

-

The aryl halide, arylboronic acid, and base are added to the reaction mixture.

-

The mixture is heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Tri-1-naphthylphosphine can be used as a ligand to promote this reaction, influencing the regioselectivity and yield.

Experimental Protocol: General Procedure for the Heck Reaction

Materials:

-

Aryl or vinyl halide

-

Alkene

-

Palladium catalyst precursor (e.g., Pd(OAc)₂)

-

Tri-1-naphthylphosphine

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, acetonitrile)

Procedure:

-

Under an inert atmosphere, the palladium precursor and tri-1-naphthylphosphine are combined in the chosen solvent.

-

The aryl or vinyl halide, alkene, and base are added to the mixture.

-

The reaction is heated and stirred for the required time, with progress monitored by an appropriate analytical technique.

-

Upon completion, the reaction mixture is cooled, filtered to remove insoluble materials, and the product is isolated by extraction and purified by column chromatography or distillation.

Conclusion

Tri-1-naphthylphosphine stands out as a highly effective and versatile ligand in the realm of organic synthesis. Its significant steric bulk, characterized by a large Tolman cone angle, coupled with its electron-donating nature, allows for the efficient catalysis of a range of cross-coupling reactions. This guide has provided a detailed overview of its synthesis, key physicochemical and spectroscopic properties, and its application in Sonogashira, Suzuki-Miyaura, and Heck reactions. The provided experimental protocols and data serve as a practical resource for researchers, scientists, and drug development professionals looking to harness the unique reactivity of this powerful phosphine ligand. Further exploration of its utility in other catalytic transformations and the development of novel applications remains an active and promising area of research.

References

- 1. Tri(naphthalen-1-yl)phosphane | C30H21P | CID 271443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tri-1-naphthylphosphine 97 3411-48-1 [sigmaaldrich.com]

- 3. Tri(1-naphthyl)phosphine, 97% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Solid State and Solution Structures of Lanthanide Nitrate Complexes of Tris-(1-napthylphosphine oxide) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tri-1-naphthylphosphine

CAS Number: 3411-48-1

This technical guide provides a comprehensive overview of tri-1-naphthylphosphine, a bulky phosphine ligand crucial in the field of organometallic chemistry and catalysis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications in key cross-coupling reactions.

Chemical and Physical Properties

Tri-1-naphthylphosphine is a white to pale yellow crystalline solid that is insoluble in water. Its bulky naphthyl groups confer unique steric and electronic properties that are advantageous in various catalytic applications.

| Property | Value | Reference(s) |

| CAS Number | 3411-48-1 | [1] |

| Molecular Formula | C₃₀H₂₁P | [1] |

| Molecular Weight | 412.47 g/mol | [1] |

| Appearance | White to pale yellow powder | [2] |

| Melting Point | 261-265 °C | |

| Solubility | Insoluble in water | - |

| Purity (DSC) | >96.0% | [2] |

Spectroscopic Data:

While specific spectral data can vary slightly based on the solvent and instrumentation, typical NMR characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is complex due to the presence of the three naphthyl groups, with signals typically appearing in the aromatic region.[2]

-

¹³C NMR: The carbon NMR spectrum shows a series of signals corresponding to the carbon atoms of the naphthyl rings.[3]

-

³¹P NMR: The phosphorus-31 NMR spectrum exhibits a characteristic chemical shift that is sensitive to the electronic environment of the phosphorus atom. The signal for tri-1-naphthylphosphine is expected in the typical range for triarylphosphines.[2][3]

Synthesis of Tri-1-naphthylphosphine

A common and effective method for the synthesis of tri-1-naphthylphosphine involves the reaction of red phosphorus with 1-bromonaphthalene in a superbasic medium.[4]

Experimental Protocol: Synthesis from Red Phosphorus and 1-Bromonaphthalene [4][5]

Materials:

-

Red phosphorus

-

1-Bromonaphthalene

-

Potassium hydroxide (KOH)

-

tert-Butoxide (t-BuOK) or Sodium tert-butoxide (t-BuONa)

-

Dimethyl sulfoxide (DMSO)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Phosphine Gas Generation: In a separate apparatus, generate phosphine gas (PH₃) by reacting red phosphorus with a concentrated aqueous solution of potassium hydroxide. Extreme caution must be exercised as phosphine gas is highly toxic and pyrophoric. This step should be performed in a well-ventilated fume hood with appropriate safety measures in place.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser, add t-BuOK or t-BuONa and DMSO under an inert atmosphere.

-

Reaction Execution: Heat the DMSO/superbase mixture to approximately 70°C. Bubble the generated phosphine gas through the solution.

-

Addition of Aryl Halide: Slowly add 1-bromonaphthalene to the reaction mixture.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by crystallization or column chromatography.

Yield: This method has been reported to produce tri-1-naphthylphosphine in a yield of approximately 34%.[4] Byproducts such as di(1-naphthyl)phosphine and naphthalene may also be formed.[5]

Applications in Catalysis

Tri-1-naphthylphosphine is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its steric bulk facilitates the reductive elimination step and can enhance catalyst stability and activity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organohalides.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol Example: Coupling of an Aryl Bromide with Phenylboronic Acid [6]

| Parameter | Condition |

| Aryl Halide | 1-Bromonaphthalene (1.0 mmol) |

| Boronic Acid | Phenylboronic acid (1.2 mmol) |

| Palladium Source | Pd(OAc)₂ (2 mol%) |

| Ligand | Tri-1-naphthylphosphine (4 mol%) |

| Base | K₃PO₄ (2.0 mmol) |

| Solvent | Toluene/Water |

| Temperature | 100 °C |

| Time | 12 h |

| Yield | High yields are typically observed |

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[7][8]

General Reaction Scheme:

Caption: General scheme of the Heck reaction.

Catalytic Cycle:

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol Example: Coupling of an Aryl Iodide with an Alkene

| Parameter | Condition |

| Aryl Halide | Aryl Iodide (1.0 mmol) |

| Alkene | Alkene (1.2 mmol) |

| Palladium Source | Pd(OAc)₂ (1-5 mol%) |

| Ligand | Tri-1-naphthylphosphine (2-10 mol%) |

| Base | Triethylamine or Potassium Carbonate |

| Solvent | DMF or Acetonitrile |

| Temperature | 80-120 °C |

| Time | 4-24 h |

| Yield | Good to excellent yields are generally achieved |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4]

General Reaction Scheme:

Caption: General scheme of the Sonogashira coupling.

Catalytic Cycle:

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol Example: Coupling of an Aryl Iodide with a Terminal Alkyne [9]

| Parameter | Condition |

| Aryl Halide | Aryl Iodide (1.0 mmol) |

| Alkyne | Terminal Alkyne (1.2 mmol) |

| Palladium Source | PdCl₂(PPh₃)₂ (2 mol%) |

| Ligand | Tri-1-naphthylphosphine can be used in place of PPh₃ |

| Copper Source | CuI (5 mol%) |

| Base | Triethylamine or Diisopropylamine |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 60 °C |

| Time | 2-12 h |

| Yield | High yields are typically obtained |

Experimental Workflow